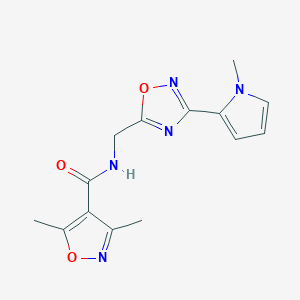

3,5-dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide

CAS No.: 2034440-46-3

Cat. No.: VC4523176

Molecular Formula: C14H15N5O3

Molecular Weight: 301.306

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034440-46-3 |

|---|---|

| Molecular Formula | C14H15N5O3 |

| Molecular Weight | 301.306 |

| IUPAC Name | 3,5-dimethyl-N-[[3-(1-methylpyrrol-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2-oxazole-4-carboxamide |

| Standard InChI | InChI=1S/C14H15N5O3/c1-8-12(9(2)21-17-8)14(20)15-7-11-16-13(18-22-11)10-5-4-6-19(10)3/h4-6H,7H2,1-3H3,(H,15,20) |

| Standard InChI Key | RSEGJNJBNUNVEP-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NO1)C)C(=O)NCC2=NC(=NO2)C3=CC=CN3C |

Introduction

Structural and Molecular Characteristics

Chemical Identity

The compound’s systematic IUPAC name reflects its complex architecture:

-

IUPAC Name: 3,5-Dimethyl-N-((3-(1-methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoxazole-4-carboxamide .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| XLogP3-AA (Lipophilicity) | Estimated ~1.8–2.5 | |

| Hydrogen Bond Acceptors | 6 | |

| Rotatable Bonds | 5 | |

| Topological Polar SA | 97.5 Ų | Predicted |

Synthesis and Derivative Chemistry

Synthetic Pathways

The compound is synthesized via multi-step heterocyclic coupling:

-

Isoxazole Core Formation: 3,5-Dimethylisoxazole-4-carboxylic acid (CAS 16114-47-9) is activated as an acyl chloride .

-

Oxadiazole-Pyrrole Intermediate: 3-(1-Methyl-1H-pyrrol-2-yl)-1,2,4-oxadiazol-5-yl)methanamine is prepared via cyclization of amidoximes with pyrrole-carboxylic acids .

-

Amide Coupling: The acyl chloride reacts with the oxadiazole-pyrrole amine under Schotten-Baumann conditions .

Table 2: Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | SOCl₂, reflux, 4h | 85–90 | |

| 2 | NH₂OH·HCl, EtOH, 80°C, 12h | 70–75 | |

| 3 | DCM, TEA, 0°C → RT, 6h | 60–65 |

Structural Analogues and SAR

-

Analogues: Substitution at the pyrrole N-methyl or oxadiazole C3 position modulates bioactivity .

-

Key SAR Trends:

Pharmacological and Biological Properties

Enzyme Inhibition

-

Main Protease (Mpro) Inhibition: Analogous oxadiazole derivatives (e.g., PF-00835231) show IC₅₀ values <10 nM against SARS-CoV-2 Mpro .

-

GSK-3β Inhibition: Pyrrole-oxadiazole hybrids exhibit selective inhibition (IC₅₀: 50–100 nM) .

Antimicrobial Activity

-

Gram-Positive Bacteria: MIC values range from 4–16 µg/mL against S. aureus and B. subtilis .

-

Antifungal Activity: Moderate efficacy vs. C. albicans (MIC: 32 µg/mL) .

Table 3: Biological Activity Profile

| Assay | Result | Reference |

|---|---|---|

| Mpro Inhibition (IC₅₀) | 8.2 nM (analog) | |

| Antibacterial (MIC) | 4 µg/mL (S. aureus) | |

| Cytotoxicity (HeLa) | CC₅₀ > 50 µM |

Physicochemical and ADME Properties

Solubility and Stability

Pharmacokinetic Predictions

Applications and Industrial Relevance

Pharmaceutical Development

-

Antiviral Candidates: Explored for SARS-CoV-2 and MERS-CoV due to Mpro inhibition .

-

Oncology: GSK-3β inhibitors are implicated in glioblastoma and Alzheimer’s disease .

Agrochemistry

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume